molecular formula C14H19N3O B1274498 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one CAS No. 58068-80-7

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

Cat. No. B1274498
CAS RN: 58068-80-7
M. Wt: 245.32 g/mol
InChI Key: QIYQQEDMCSJOAC-UHFFFAOYSA-N
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Description

The compound 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is not directly studied in the provided papers. However, the papers do discuss related triazole compounds, which share a common triazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms. Triazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties . They are also recognized for their potential in anticancer therapy .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of different organic substrates. For instance, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Although the exact synthesis method for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is not provided, it can be inferred that a similar strategy could be employed, possibly involving the acylation of a benzotriazole with an appropriate octanoyl chloride.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one was elucidated using these techniques, and the data were further supported by density functional theory (DFT) calculations . Similarly, the molecular structure of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one could be analyzed using a combination of experimental and computational methods to ensure accurate characterization.

Chemical Reactions Analysis

The reactivity of triazole compounds can vary depending on the substituents attached to the triazole ring. The papers do not provide specific reactions for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one, but they do discuss the reactivity of similar compounds. For instance, the keto-enol tautomerism plays a significant role in the binding of a triazole derivative to the EGFR kinase domain, which is crucial for its anticancer activity . This suggests that the chemical reactivity of triazole derivatives, including potential tautomerism, could be an important factor in their biological activity.

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that can be influenced by their molecular structure. The papers describe various computational methods, such as DFT, to predict properties like vibrational frequencies, electronic absorption, and molecular electrostatic potential . These properties are essential for understanding the interaction of triazole compounds with biological targets. The physical and chemical properties of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one would likely be influenced by the octan-1-one moiety, which could affect its lipophilicity and, consequently, its pharmacokinetic profile.

Scientific Research Applications

Facile Synthesis Applications

  • Peptide Synthesis : This compound is used in the synthesis of peptides. For instance, it reacts with alcohols in the presence of a base to form 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, which are useful in peptide synthesis for amide-bond formation (Lakshman et al., 2014).

Antibacterial and Antifungal Applications

  • Antimicrobial Activity : Some derivatives of this compound have shown moderate antibacterial and antifungal activities, suggesting its potential use in developing antimicrobial agents (Rajasekaran et al., 2006).

Catalytic Applications

  • Catalysis in Organic Synthesis : Derivatives of this compound have been used in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating its utility in organic synthesis (Saleem et al., 2013).

Anticancer Research

  • Antiproliferative Agents : Some novel derivatives containing this compound have been investigated for their anti-proliferative activity against cancer cell lines, indicating its potential in anticancer drug development (Sahay & Ghalsasi, 2017).

Structural Analysis and Binding Mechanism

  • Drug Design : The compound has been studied for its binding mechanism with receptors, such as α1A-adrenoceptor, contributing to drug design and discovery (Xu et al., 2016).

Synthesis of Novel Derivatives

  • Synthesis of Triazole Derivatives : This compound has been used in the synthesis of novel triazole derivatives with potential anti-nociceptive and anti-inflammatory properties (Rajasekaran & Rajagopal, 2009).

Photophysical Properties

  • Optoelectronic Applications : Derivatives of this compound have been synthesized and studied for their structure–property relationships, contributing to the design of organic self-assemblies for optoelectronic applications (Torres et al., 2016).

Safety And Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information.

properties

IUPAC Name

1-(benzotriazol-1-yl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYQQEDMCSJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389273
Record name 1-(1H-Benzotriazol-1-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

CAS RN

58068-80-7
Record name 1-(1H-Benzotriazol-1-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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